1-((1-(1-(3-(pyridin-2-yloxy)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
The compound 1-((1-(1-(3-(pyridin-2-yloxy)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a heterocyclic molecule featuring a unique structural architecture:
- Azetidine-3-yl core: A four-membered nitrogen-containing ring, functionalized with a benzoyl group.
- 1,2,3-Triazole linkage: Likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation .
- Pyrrolidin-2-one terminus: A five-membered lactam ring, contributing to solubility and pharmacokinetic properties.
Structural elucidation of such compounds typically employs NMR spectroscopy (1H, 13C) and X-ray crystallography, with refinement programs like SHELXL ensuring precise atomic coordinate determination .
Properties
IUPAC Name |
1-[[1-[1-(3-pyridin-2-yloxybenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c29-21-8-4-10-26(21)12-17-13-28(25-24-17)18-14-27(15-18)22(30)16-5-3-6-19(11-16)31-20-7-1-2-9-23-20/h1-3,5-7,9,11,13,18H,4,8,10,12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZHUNZOQHGBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(1-(3-(pyridin-2-yloxy)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that integrates various pharmacologically relevant moieties. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Structural Overview
This compound features several critical structural components:
- Azetidine ring : A four-membered nitrogen-containing ring known for its ability to enhance biological activity.
- Triazole moiety : A five-membered ring containing three nitrogen atoms, often linked to antifungal and anticancer properties.
- Pyridine and benzoyl groups : These contribute to the lipophilicity and overall stability of the compound.
The precise mechanism of action for this compound remains under investigation. However, compounds with similar structural features often exhibit activities through:
- Enzyme inhibition : Triazole derivatives are known to inhibit various enzymes, including kinases and proteases.
- Receptor modulation : The presence of the pyridine and azetidine rings may facilitate binding to specific receptors involved in disease pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, triazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound Class | Biological Activity | IC50 Values (µM) |
|---|---|---|
| Triazole derivatives | Anticancer | 10 - 50 |
| Azetidine derivatives | Antimicrobial | 5 - 30 |
| Pyridine-based compounds | Enzyme inhibition | 15 - 40 |
Antimicrobial Properties
The inclusion of the pyridin-2-yloxy group suggests potential antimicrobial activity. Studies have demonstrated that similar compounds can inhibit bacterial growth and fungal infections.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of triazole derivatives, a compound structurally related to our target exhibited an IC50 value of 25 µM against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition demonstrated that derivatives with azetidine rings significantly inhibited the activity of certain kinases involved in cancer progression. The observed IC50 values ranged from 10 to 30 µM, indicating potent activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
- Substituents on the triazole ring : Alterations can enhance or diminish binding affinity to target enzymes.
- Variations in the pyridine moiety : Substituents can affect lipophilicity and bioavailability.
Chemical Reactions Analysis
Oxidation Reactions
The pyridine, triazole, and azetidine moieties are susceptible to oxidation under specific conditions. Key reactions include:
| Site | Reagent/Conditions | Potential Product | Reference |
|---|---|---|---|
| Pyridine ring | H₂O₂, KMnO₄ (acidic conditions) | Pyridine N-oxide derivatives | |
| Triazole ring | Ozone (O₃) or Ru-based catalysts | Ring-opening to form carbonyl compounds | |
| Azetidine ring | mCPBA (meta-chloroperbenzoic acid) | Azetidine epoxidation or ring expansion |
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The pyridin-2-yloxy group may undergo oxidation to form N-oxides, enhancing polarity for pharmaceutical applications.
-
Triazole oxidation typically requires strong oxidizing agents, potentially yielding imidazolones or cleaving the ring.
Reduction Reactions
Reductive transformations target the pyrrolidin-2-one and azetidine groups:
| Site | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Pyrrolidin-2-one | LiAlH₄ or NaBH₄ | Reduced to pyrrolidine alcohol derivatives | |
| Azetidine ring | H₂/Pd-C | Ring-opening to form amine derivatives | |
| Benzoyl carbonyl | DIBAL-H | Reduction to benzyl alcohol |
-
The pyrrolidin-2-one’s keto group is reducible to secondary alcohols, modifying solubility and bioactivity.
-
Catalytic hydrogenation of azetidine may yield linear amines, useful in further functionalization.
Substitution Reactions
Electrophilic and nucleophilic substitutions are feasible at aromatic and heterocyclic sites:
| Site | Reagent | Product | Reference |
|---|---|---|---|
| Pyridine C-H positions | HNO₃/H₂SO₄ | Nitro-substituted pyridine derivatives | |
| Benzoyl para-position | Cl₂/FeCl₃ | Chlorinated benzoyl intermediates | |
| Triazole N-1 position | Alkyl halides (SN2) | Alkylated triazole derivatives |
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Nitration of the pyridine ring introduces electron-withdrawing groups, altering electronic properties.
-
Triazole’s N-1 position is reactive toward alkylation, enabling click chemistry applications.
Coupling Reactions
The triazole moiety facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC):
| Reaction Type | Conditions | Application | Reference |
|---|---|---|---|
| CuAAC click chemistry | CuSO₄, sodium ascorbate | Bioconjugation or polymer synthesis | |
| Suzuki-Miyaura coupling | Pd catalysts, aryl boronic acids | Introduction of aryl/heteroaryl groups |
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The triazole’s stability and regioselectivity make it ideal for constructing hybrid molecules.
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Cross-coupling at the benzoyl group enables structural diversification for drug discovery.
Ring-Opening and Rearrangements
The azetidine ring undergoes strain-driven reactions:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Acid-catalyzed hydrolysis | HCl/H₂O | Linear amine-carboxylic acid derivatives | |
| Thermal rearrangement | >150°C | Ring expansion to pyrrolidine derivatives |
-
Acidic hydrolysis of azetidine generates γ-amino acids, valuable in peptide mimetics.
-
Thermal treatments may lead to ring expansion, altering pharmacokinetic properties.
Biological Activity Modulation
Reaction-driven modifications enhance therapeutic potential:
| Modified Site | Biological Impact | Application |
|---|---|---|
| Triazole alkylation | Improved enzyme inhibition (e.g., kinase targets) | Anticancer agents |
| Pyridine oxidation | Increased solubility for CNS penetration | Neuropharmacology |
| Azetidine reduction | Enhanced binding to GPCRs | Antipsychotic drug development |
Comparison with Similar Compounds
Key Observations :
- The target compound’s triazole linkage contrasts with glycosidic or pyrazole cores in analogs, offering distinct electronic profiles and metabolic stability .
- Synthetic accessibility : CuAAC enables efficient triazole formation compared to labor-intensive extraction/isolation methods for natural products like Zygocaperoside .
Spectroscopic and Crystallographic Analysis
- NMR Data: The target compound’s 1H/13C-NMR would exhibit peaks for pyridinyl protons (δ 7.5–8.5 ppm), azetidine CH2 groups (δ 3.0–4.0 ppm), and pyrrolidinone carbonyl (δ ~170 ppm). Similar shifts are observed in Isorhamnetin glycosides (e.g., aromatic protons at δ 6.5–7.5 ppm) .
- X-ray Refinement: SHELXL is critical for resolving steric strain in small heterocycles (e.g., azetidine), a challenge less prominent in flavonoid or triterpenoid structures .
Pharmacological and Physicochemical Properties
While direct bioactivity data for the target compound is unavailable, inferences can be drawn:
- Triazole-pyrrolidinone hybrids: Known for kinase inhibition or antimicrobial activity, leveraging hydrogen bonding via triazole N-atoms .
- Pyrrolidinone vs. Lactams: The lactam ring enhances solubility over non-polar analogs like pyrazole derivatives .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key reaction parameters must be controlled?
Methodological Answer:
- Step 1: Synthesis of azetidine intermediates via nucleophilic substitution or cyclization reactions, as seen in azetidin-3-yl derivatives (e.g., use of potassium carbonate in DMF at 150°C for 20 hours, as described in azetidine-related protocols) .
- Step 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. Optimize stoichiometry of azide and alkyne precursors to minimize side products.
- Step 3: Functionalization of the pyrrolidin-2-one moiety via alkylation or reductive amination. Control reaction temperature (e.g., 0–25°C) to avoid epimerization .
- Critical Parameters: Solvent polarity (DMF for SN2 reactions), catalyst loading (CuI for CuAAC), and reaction time (monitored via TLC) .
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm, azetidine protons at δ 3.3–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]) with ≤3 ppm error.
- X-ray Crystallography: Resolve stereochemistry for crystalline derivatives (e.g., single-crystal diffraction for pyrazole analogs) .
- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the pyridin-2-yloxybenzoyl moiety while minimizing side reactions?
Methodological Answer:
- Computational Screening: Use density functional theory (DFT) to predict activation energies for competing pathways (e.g., esterification vs. hydrolysis) .
- DoE (Design of Experiments): Apply factorial designs to test variables: solvent (DMF vs. THF), temperature (80–120°C), and catalyst (e.g., DMAP). Prioritize factors via ANOVA .
- In Situ Monitoring: Employ ReactIR to track benzoylation intermediates and adjust reagent addition rates dynamically .
Q. How can solubility challenges in biological assays be addressed without altering the compound’s pharmacophore?
Methodological Answer:
- Co-Solvent Systems: Test DMSO/PBS mixtures (≤10% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Strategy: Introduce transient hydrophilic groups (e.g., phosphate esters) at the pyrrolidin-2-one nitrogen, cleaved enzymatically in vivo .
- Nanoformulation: Encapsulate the compound in PEGylated liposomes (50–100 nm size) for improved cellular uptake .
Q. How can contradictions in bioactivity data across different assay platforms be resolved?
Methodological Answer:
- Orthogonal Assays: Compare results from fluorescence-based, SPR (surface plasmon resonance), and cell viability assays to rule out false positives (e.g., autofluorescence interference) .
- Meta-Analysis: Aggregate data using hierarchical Bayesian models to identify outliers and adjust for batch effects .
- Target Engagement Studies: Validate binding via CETSA (cellular thermal shift assay) or SPR to confirm on-target activity .
Q. What computational methods are suitable for predicting the compound’s reactivity in novel reaction environments?
Methodological Answer:
- Reaction Path Search: Apply artificial force-induced reaction (AFIR) methods to map transition states and identify low-energy pathways .
- Machine Learning: Train models on existing azetidine-triazole reaction datasets to predict yields under untested conditions (e.g., solvent-free or microwave-assisted) .
- Solvent Modeling: Use COSMO-RS to simulate solvent effects on reaction thermodynamics .
Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?
Methodological Answer:
- Fragment Replacement: Systematically modify substituents on the pyridin-2-yloxy group (e.g., -OCH, -CF) and measure changes in IC .
- Conformational Analysis: Perform molecular dynamics (MD) simulations to identify rigid vs. flexible regions in the azetidine-triazole core .
- Free Energy Perturbation (FEP): Calculate binding energy differences for analogs using FEP+ in Schrödinger .
Q. What strategies confirm the stereochemical integrity of the azetidin-3-yl and pyrrolidin-2-one moieties during synthesis?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol to resolve enantiomers (e.g., for azetidine intermediates) .
- Vibrational Circular Dichroism (VCD): Compare experimental and calculated VCD spectra to assign absolute configurations .
- Crystallographic Refinement: Resolve crystal structures of key intermediates to validate stereochemistry (e.g., C–C bond angles in azetidine rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
